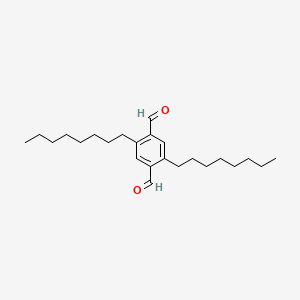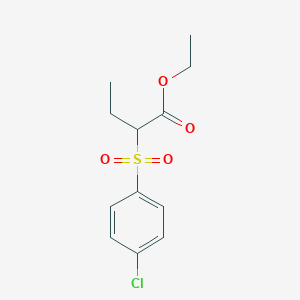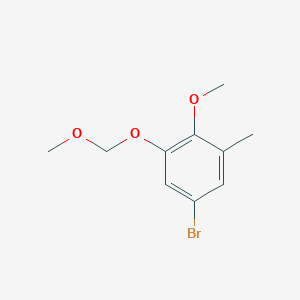![molecular formula C18H16FNO2 B14251527 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- CAS No. 219544-69-1](/img/structure/B14251527.png)
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Méthodes De Préparation
The synthesis of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with indole and 4-fluorobenzyl chloride.
Reaction Conditions: The indole undergoes alkylation with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the production of dyes and pigments due to its stable structure and reactivity.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- involves its interaction with various molecular targets:
Molecular Targets: It binds to specific receptors in the body, such as serotonin receptors, which can modulate mood and behavior.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparaison Avec Des Composés Similaires
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Each of these compounds has unique properties and applications, but the presence of the fluorophenyl group in 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- makes it particularly interesting for pharmaceutical research due to its enhanced stability and biological activity.
Propriétés
Numéro CAS |
219544-69-1 |
|---|---|
Formule moléculaire |
C18H16FNO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3-[1-[(4-fluorophenyl)methyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H16FNO2/c19-15-8-5-13(6-9-15)11-20-12-14(7-10-18(21)22)16-3-1-2-4-17(16)20/h1-6,8-9,12H,7,10-11H2,(H,21,22) |
Clé InChI |
USBGHDGXHOHRJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


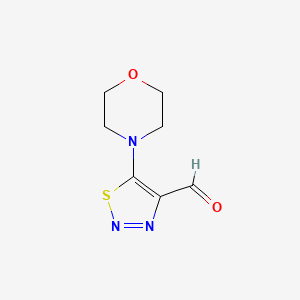
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
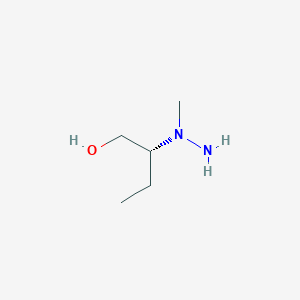
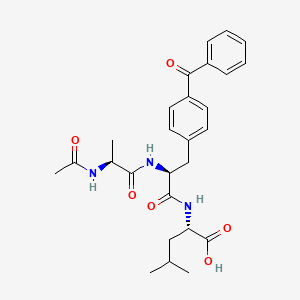
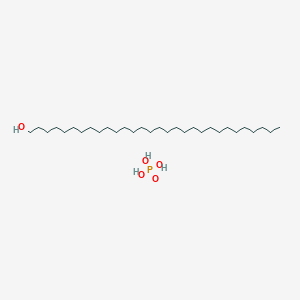
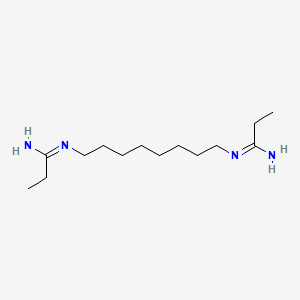
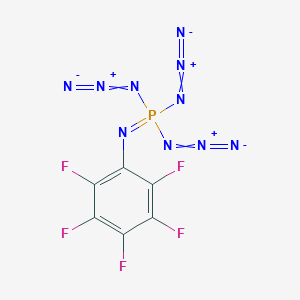
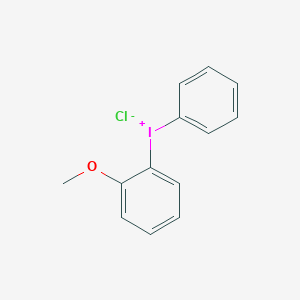

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
